molecular formula C8H8BrNO B2937749 2-Bromo-5-cyclopropoxypyridine CAS No. 1209459-24-4

2-Bromo-5-cyclopropoxypyridine

Cat. No.: B2937749
CAS No.: 1209459-24-4
M. Wt: 214.062
InChI Key: NKSZSMNCNRIAMP-UHFFFAOYSA-N
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Description

2-Bromo-5-cyclopropoxypyridine is an organic compound with the molecular formula C8H8BrNO. It is a brominated pyridine derivative, characterized by the presence of a cyclopropoxy group at the 5-position of the pyridine ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-cyclopropoxypyridine typically involves the bromination of 5-cyclopropoxypyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reactivity and selectivity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-cyclopropoxypyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyclopropoxypyridine and its derivatives involves interactions with various molecular targets. The bromine atom and the cyclopropoxy group contribute to its reactivity and binding affinity with biological molecules. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes, leading to the observed biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-5-cyclopropoxypyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for specialized applications .

Properties

IUPAC Name

2-bromo-5-cyclopropyloxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-8-4-3-7(5-10-8)11-6-1-2-6/h3-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKSZSMNCNRIAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CN=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209459-24-4
Record name 2-bromo-5-cyclopropoxypyridine
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